N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide
Description
Properties
CAS No. |
67498-64-0 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-[2-(2-hydroxyphenyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C16H13NO3/c1-10(18)17-15-12-7-3-5-9-14(12)20-16(15)11-6-2-4-8-13(11)19/h2-9,19H,1H3,(H,17,18) |
InChI Key |
DVEQMZMURRRUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthesis of O-(2-Hydroxyphenyl)Hydroxylamine Hydrochloride
The precursor O-(2-hydroxyphenyl)hydroxylamine hydrochloride is synthesized by reacting potassium 2-hydroxyphenoxide with hydroxylamine-O-sulfonic acid in toluene. Protection of the phenolic hydroxyl group as a methoxy ether is often necessary to prevent side reactions during subsequent steps. For example, 2-methoxyphenol is treated with hydroxylamine-O-sulfonic acid to yield O-(2-methoxyphenyl)hydroxylamine hydrochloride, which is isolated via filtration.
Ketoamide Preparation
The ketoamide component, critical for introducing the acetamide group, is synthesized by acetylating β-keto acids. For instance, 3-(acetylamino)propanoyl chloride is prepared by treating β-ketopropionic acid with acetic anhydride and thionyl chloride. This intermediate reacts with O-(2-methoxyphenyl)hydroxylamine hydrochloride in refluxing ethanol to form a hydrazone intermediate.
Cyclization and Deprotection
Cyclization is achieved using a mixture of formic acid and phosphoric acid (10:1), which promotes dehydration and ring closure to yield 2-methoxy-substituted benzofuran-3-acetamide. Demethylation with boron tribromide (BBr₃) in dichloromethane restores the hydroxyl group, yielding the target compound with reported yields of 70–80% over three steps.
Friedel-Crafts Acylation and Acetylation Strategies
Friedel-Crafts acylation is employed to introduce acetyl groups to preformed benzofuran intermediates. This method is particularly useful for derivatives requiring regioselective functionalization.
Benzofuran Amine Intermediate
A key intermediate, 2-(2-hydroxyphenyl)-1-benzofuran-3-amine, is synthesized via cyclization of N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide in the presence of aluminum chloride. Reduction with sodium borohydride in methanol yields the dihydrobenzofuran intermediate, which is dehydrated using hydrochloric acid to form the aromatic benzofuran core.
N-Acetylation
The amine intermediate is acetylated with acetic anhydride in dichloromethane, catalyzed by tetramethylammonium chloride. This step proceeds at 25–30°C, achieving yields >90%. The reaction is quenched with hexane to precipitate N-[2-(2-hydroxyphenyl)-1-benzofuran-3-yl]acetamide as off-white crystals.
Protection-Deprotection Strategies for Hydroxyl Groups
Methoxy Protection
To prevent oxidation or undesired side reactions, the 2-hydroxyphenyl group is protected as a methoxy ether during synthesis. For example, 2-methoxyphenol is used in the Fischer cyclization, and demethylation is performed post-cyclization using BBr₃.
Acidic Deprotection
Hydrochloric acid (15% v/v) under reflux efficiently removes acetyl protecting groups from intermediates, as demonstrated in the synthesis of 2-butyl-5-benzofuranamine hydrochloride. Similar conditions apply to the target compound, with yields exceeding 85%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Cyclization | Hydroxylamine + ketoamide → cyclization | 70–80 | High regioselectivity, scalable | Requires protection-deprotection |
| Friedel-Crafts Acylation | Acylation + acetylation | 85–90 | Mild conditions, high purity | Limited to electron-rich substrates |
| One-Pot Synthesis | Sequential reactions without isolation | 75–88 | Reduced purification steps | Sensitive to stoichiometry |
The Fischer method offers superior regioselectivity but necessitates protective groups. In contrast, Friedel-Crafts acylation is efficient but requires electron-donating substituents for optimal reactivity.
Purification and Characterization
Crystallization
Crude products are purified via recrystallization from ethanol/water mixtures, yielding high-purity this compound as needle-like crystals.
Chromatography
Flash chromatography (SiO₂, 9:1 hexane/ethyl acetate) resolves intermediates, with final compounds characterized by NMR (¹H, ¹³C), IR, and mass spectrometry. The target compound exhibits distinctive signals: δ 2.1 ppm (acetamide CH₃), δ 6.8–7.6 ppm (benzofuran and hydroxyphenyl protons).
Chemical Reactions Analysis
Chemical Reactions Involving N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide
This compound can undergo several types of chemical reactions, which are important for its potential applications in pharmaceuticals and materials science.
Oxidation Reactions
The presence of the hydroxy group in the compound allows it to participate in oxidation reactions. For instance:
-
Oxidation with Potassium Permanganate : This reaction can convert the hydroxy group into a carbonyl group, potentially altering the biological activity of the compound.
Reduction Reactions
Reduction reactions can also be performed on this compound:
-
Reduction with Lithium Aluminum Hydride : This method can reduce carbonyl groups back to alcohols, which may enhance the compound's solubility and reactivity.
Substitution Reactions
The compound can undergo nucleophilic substitution reactions due to the presence of the acetamide functional group:
-
Substitution with Sodium Hydroxide : This can lead to the formation of new derivatives by replacing the acetamide group with other nucleophiles.
Table 3: Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Reduces cytokines IL-1 beta and TNF-alpha |
| Antioxidant | Scavenges free radicals |
Scientific Research Applications
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
The following table summarizes key structural analogs of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide, their substituents, and reported biological activities:
Key Pharmacological and Structural Insights
Anticonvulsant Activity
Benzofuran-acetamide derivatives with substituents like 4-chlorobenzoyl (e.g., compound 5i ) exhibit strong anticonvulsant activity, with ED₅₀ values as low as 0.055 mmol kg⁻¹ . The target compound’s hydroxyphenyl group may offer similar hydrogen-bonding interactions but lacks the electron-withdrawing nitro or chloro groups seen in more potent analogs.
Antibacterial Activity
Nitro-substituted naphthofuran analogs (e.g., compounds 3 and 4) show moderate antibacterial effects, likely due to nitro-group-induced redox activity .
Structural Modifications and Bioavailability
- Hydroxy vs. Methoxy Groups : The hydroxyphenyl group in the target compound may improve solubility compared to methoxy-substituted analogs (e.g., EP3 348 550A1 derivatives) but could reduce membrane permeability .
- Core Heterocycle : Benzothiazole-based analogs (e.g., trifluoromethyl derivatives) exhibit enhanced metabolic stability over benzofurans due to fluorine’s electronegativity .
Biological Activity
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzofuran moiety and a hydroxyphenyl group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{15}NO_2. Its structure comprises an acetamide functional group attached to a benzofuran scaffold, which is further substituted with a 2-hydroxyphenyl group. This configuration enhances its potential biological activities, particularly in pharmacological contexts.
Biological Activities
Research has indicated that compounds containing benzofuran derivatives exhibit a range of pharmacological properties, including:
- Anti-inflammatory Activity : The presence of the hydroxyphenyl group may enhance anti-inflammatory effects through the inhibition of pro-inflammatory mediators.
- Antioxidant Properties : The compound may scavenge free radicals, thus protecting cells from oxidative stress.
- Anticancer Effects : Preliminary studies suggest that this compound could interact with specific enzymes or receptors involved in cancer pathways, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | |
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Interaction with enzymes/receptors in cancer pathways |
Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound exhibits significant inhibition against various enzymes involved in metabolic pathways, suggesting its potential in drug design for metabolic disorders.
- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins, which could enhance its therapeutic efficacy. These findings were supported by molecular dynamics simulations that evaluated the stability of the compound-protein interactions .
- Comparative Analysis : The compound was compared with other structurally similar compounds to assess its relative biological activity. For example, derivatives lacking the hydroxyphenyl substitution showed reduced activity, highlighting the importance of this functional group in enhancing biological effects.
Case Study: Anticancer Activity
A notable study focused on the anticancer properties of this compound against various cancer cell lines. The results indicated:
- Cell Viability Assays : The compound significantly reduced cell viability in breast and colon cancer cell lines at micromolar concentrations.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Q & A
Basic: What spectroscopic and crystallographic methods are used to characterize N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide?
To confirm the structure and purity of the compound, researchers employ:
- Multinuclear NMR spectroscopy (1H, 13C, 15N) to analyze chemical environments and hydrogen bonding interactions in solution. Variable-temperature NMR experiments can distinguish intramolecular vs. intermolecular hydrogen bonds .
- Infrared (IR) spectroscopy to identify functional groups like acetamide (C=O stretch) and hydroxyl (O-H stretch) .
- X-ray crystallography to resolve solid-state molecular geometry, bond angles, and hydrogen-bonding networks. For example, crystallographic data for analogous compounds reveal planar benzofuran cores and hydrogen-bonded dimers .
Basic: What synthetic routes are reported for benzofuran-3-yl acetamide derivatives?
Common approaches include:
- Nucleophilic substitution : Reacting 2-aminophenol derivatives with acetyl chloride or [(4-methylbenzenesulfonyl)amino]acetyl chloride under controlled pH and temperature to form acetamide linkages .
- Microwave-assisted synthesis : Halogenated intermediates (e.g., 2-(2-halophenoxy)benzenamine) are acetylated under microwave irradiation to improve reaction efficiency and yield .
- Crystallization optimization : Post-synthesis, compounds are purified via recrystallization using solvents like methanol or acetone to enhance purity for structural studies .
Advanced: How can contradictions in hydrogen-bonding data (solution vs. solid-state) be resolved experimentally?
Discrepancies arise due to dynamic hydrogen-bonding behavior in solution versus static interactions in crystals. Methodological strategies include:
- Variable-temperature NMR : Monitoring chemical shift changes (e.g., hydroxyl proton signals) with temperature to assess hydrogen-bond strength and reversibility in solution .
- Comparative crystallography : Resolving X-ray structures of derivatives with varying substituents (e.g., nitro, chloro groups) to identify steric/electronic effects on packing motifs .
- Natural Bond Orbital (NBO) analysis : Computational evaluation of hydrogen-bond donor-acceptor interactions using density functional theory (DFT) to quantify stabilization energies .
Advanced: What computational methods are suitable for predicting electronic properties and non-covalent interactions?
- Density Functional Theory (DFT) : Used to optimize molecular geometry, calculate frontier orbitals (HOMO-LUMO gaps), and simulate IR/NMR spectra. Basis sets like B3LYP/6-311+G(d,p) are common for acetamide derivatives .
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to predict hydrogen-bonding sites and reactivity .
- Molecular Dynamics (MD) simulations : Model solvation effects and conformational flexibility in biological systems, though force fields must be validated against experimental data .
Advanced: How to design experiments for structure-activity relationship (SAR) studies of benzofuran acetamides?
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂, -Cl) or donating (-OCH₃) groups at the 2-hydroxyphenyl or benzofuran positions to assess effects on bioactivity .
- In vitro assays : Use standardized protocols like the Mosmann MTT assay ( ) to evaluate cytotoxicity, ensuring consistent cell lines and controls.
- Correlate computational and experimental data : Compare DFT-predicted electronic properties (e.g., dipole moments) with experimental bioactivity results to identify key pharmacophores .
Basic: How are thermal properties (e.g., melting point) determined for this compound?
- Differential Scanning Calorimetry (DSC) : Measures melting point (Tfus) and enthalpy of fusion (ΔfusH). For N-(2-hydroxyphenyl)acetamide analogs, Tfus ≈ 364.5 K and ΔfusH = 21.25 kJ/mol .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles under inert atmospheres .
Advanced: What strategies mitigate challenges in synthesizing sterically hindered benzofuran derivatives?
- Catalyst optimization : Use palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., P(t-Bu)₃) to facilitate coupling reactions at hindered sites.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during cyclization steps .
- Microwave irradiation : Accelerates reaction kinetics for slow steps, reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
